5-Chloro-N-cyclohexylpicolinamide
Description
Background of Picolinamide (B142947) Derivatives as Promising Pharmacological Scaffolds
The picolinamide scaffold, a derivative of picolinic acid, is a recognized "privileged structure" in medicinal chemistry. This means it is a molecular framework that is recurrently found in compounds with diverse biological activities. nih.govnih.gov The nitrogen atom within the pyridine (B92270) ring of the picolinamide structure can act as a hydrogen bond acceptor, potentially influencing how the molecule interacts with biological targets. bldpharm.com
Researchers have successfully developed picolinamide derivatives with a wide range of pharmacological effects, including:
Anticancer properties: Certain picolinamide derivatives have been investigated as potential anticancer agents.
Enzyme inhibition: This class of compounds has shown inhibitory activity against enzymes such as acetylcholinesterase, which is relevant in the study of Alzheimer's disease.
Antimicrobial and anti-inflammatory effects: Various picolinamide derivatives have been explored for their potential to combat microbes and reduce inflammation.
Discovery and Initial Contextualization of 5-Chloro-N-cyclohexylpicolinamide
A thorough review of scientific databases and academic journals reveals a significant lack of information regarding the discovery and initial synthesis of this compound. While the compound is commercially available, indicating that a synthetic route has been established, the seminal research describing this process and the initial scientific context for its creation are not documented in publicly accessible literature.
Rationale for Comprehensive Academic Investigation of this compound
Overview of Research Trajectories for this compound
At present, there are no discernible research trajectories for this compound in the academic literature. Searches for in vitro or in vivo studies, pharmacological profiling, or any form of biological evaluation of this specific compound have not yielded any results. Its primary current role appears to be as a chemical reagent available for purchase.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-N-cyclohexylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-9-6-7-11(14-8-9)12(16)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDMMFJGASNGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Chemical Synthesis and Methodological Development of 5 Chloro N Cyclohexylpicolinamide
Novel Synthetic Routes and Strategic Methodologies for 5-Chloro-N-cyclohexylpicolinamide
The primary approach to synthesizing this compound involves the coupling of a 5-chloropicolinic acid derivative with cyclohexylamine (B46788). The key challenge lies in the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.
A common and effective method is the conversion of 5-chloropicolinic acid to its more reactive acid chloride derivative, 5-chloropicolinoyl chloride. This can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acid chloride with cyclohexylamine in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the liberated hydrochloric acid, yields the desired amide.
Alternatively, direct coupling of 5-chloropicolinic acid with cyclohexylamine can be accomplished using a variety of modern coupling reagents. These reagents activate the carboxylic acid in situ, promoting amide bond formation under milder conditions and often with higher yields and purity compared to the acid chloride route. A selection of commonly employed coupling reagents is presented in the table below.
| Coupling Reagent | Abbreviation | Activating Mechanism |
| Dicyclohexylcarbodiimide | DCC | Forms a highly reactive O-acylisourea intermediate. |
| Diisopropylcarbodiimide | DIC | Similar to DCC but the urea (B33335) byproduct is more soluble, simplifying purification. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Forms an activated HOBt ester, which readily reacts with amines. |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Similar to HBTU but often more reactive and can lead to less racemization in chiral substrates. peptide.com |
Expedited Reaction Pathways and Cascade Syntheses
To enhance synthetic efficiency, one-pot procedures and cascade reactions are highly desirable. For the synthesis of this compound, a one-pot approach could involve the in situ generation of the acid chloride from 5-chloropicolinic acid using thionyl chloride, followed by the direct addition of cyclohexylamine to the reaction mixture without isolation of the intermediate. rsc.org This minimizes handling and purification steps, saving time and resources.
Cascade reactions, where multiple bond-forming events occur sequentially in a single synthetic operation, represent a more sophisticated approach. While specific cascade syntheses for this compound are not documented, the concept can be applied to the synthesis of related complex heterocyclic systems. For instance, a cascade Sonogashira cross-coupling followed by substitution and elimination has been used to create complex dienynes, illustrating the potential for multi-step sequences in a single pot. nih.govresearchgate.net
Enantioselective and Diastereoselective Synthesis of Chiral Analogs of this compound (if applicable)
The parent compound, this compound, is achiral and therefore does not exist as enantiomers or diastereomers. However, the introduction of stereocenters on the cyclohexyl ring or on a substituent of the picolinamide (B142947) core would result in chiral analogs. The synthesis of such analogs would necessitate the use of asymmetric synthesis techniques.
For example, if a chiral substituted cyclohexylamine were used as the starting material, the resulting product would be a mixture of diastereomers if the picolinamide portion also contained a stereocenter. The separation of these diastereomers could be achieved by chromatography or crystallization. Alternatively, a stereoselective synthesis could be employed to favor the formation of a single diastereomer.
The kinetic resolution of racemic epoxides using chiral catalysts to produce non-racemic cyclic carbonates demonstrates a strategy that could be adapted for the stereoselective synthesis of chiral building blocks for analogs of this compound. doi.org Furthermore, biocatalytic methods, such as enzyme-mediated cascade reactions, offer a powerful tool for achieving high enantioselectivity in the synthesis of chiral molecules. princeton.edu
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several green strategies can be implemented.
Safer Solvents: Traditional amide bond formations often utilize hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). nih.gov Green chemistry encourages their replacement with more benign alternatives. A comparative guide suggests solvents like water, ethanol, and ethyl acetate (B1210297) as preferred choices, while others like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are considered usable replacements for less desirable solvents. nih.govresearchgate.netnih.gov The selection of a suitable green solvent would depend on the specific reaction conditions and the solubility of the reactants and products. mdpi.commrforum.com
Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times and increased yields. mdpi.comnih.gov The application of microwave irradiation to the amidation reaction of 5-chloropicolinic acid and cyclohexylamine could offer a more energy-efficient route to the target compound.
Alternative Reaction Conditions: Continuous flow chemistry provides a platform for safer and more efficient synthesis, particularly for reactions that are exothermic or involve hazardous intermediates. scispace.comresearchgate.netspringernature.comucc.iemdpi.com By using a flow reactor, reaction parameters such as temperature, pressure, and stoichiometry can be precisely controlled, leading to improved yields and purity, as well as easier scalability.
Process Optimization and Scalable Synthesis Strategies for this compound
The transition from laboratory-scale synthesis to industrial production requires careful process optimization to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound, this would involve a systematic study of various reaction parameters.
Optimization of Reaction Conditions: A design of experiments (DoE) approach could be used to systematically investigate the impact of variables such as temperature, reaction time, stoichiometry of reactants, and catalyst loading on the yield and purity of the final product. For the coupling of 5-chloropicolinic acid and cyclohexylamine, the choice of coupling agent and base, as well as their respective concentrations, would be critical parameters to optimize.
Scalable Synthesis: Batch processing, while suitable for laboratory-scale synthesis, can present challenges for large-scale production, including issues with heat transfer and mixing. Continuous flow synthesis offers a promising alternative for the scalable production of this compound. nih.gov The benefits of flow chemistry include enhanced safety due to smaller reaction volumes, improved heat and mass transfer, and the potential for automation and in-line purification. The development of a continuous flow process would involve the design of a suitable reactor setup, potentially incorporating packed-bed reactors or microreactors, and the optimization of flow rates and residence times.
Derivatization and Scaffold Modification Methodologies for this compound
The this compound scaffold offers several positions for derivatization to explore structure-activity relationships for various applications.
Modification of the Pyridine Ring: The chlorine atom at the 5-position of the pyridine ring is a key handle for modification. It can potentially be replaced by other functional groups through nucleophilic aromatic substitution reactions, although such reactions on chloropyridines can be challenging. Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, could be employed to introduce new carbon-carbon or carbon-nitrogen bonds at this position, provided a suitable boronic acid or amine is used.
Modification of the Amide and Cyclohexyl Moieties: The amide nitrogen can be alkylated or acylated, although this might require protective group strategies. The cyclohexyl ring can be substituted with various functional groups, either by starting with a pre-functionalized cyclohexylamine or by functionalizing the ring after the amide formation, which would likely be more challenging.
Novel Heterocyclic Ring Formation: More complex derivatizations can involve reactions that form new heterocyclic rings. For instance, the reaction of picolinamides with ketones has been shown to produce imidazolidin-4-one (B167674) ring systems. kcl.ac.uk This type of transformation could potentially be applied to this compound to generate novel, more complex chemical entities.
Impurity Profiling and Mechanistic Studies of Byproduct Formation in this compound Synthesis
A thorough understanding of potential impurities and byproduct formation is crucial for ensuring the quality and safety of the final product.
Potential Impurities: Based on the likely synthetic route, several impurities could be anticipated:
Unreacted Starting Materials: Residual 5-chloropicolinic acid and cyclohexylamine.
Byproducts from Coupling Reagents: For example, if DCC is used, dicyclohexylurea is a major byproduct that needs to be removed.
Side Reactions of the Starting Materials: Self-condensation of 5-chloropicolinic acid to form an anhydride (B1165640) is a possibility.
Chlorination of the Picolinamide Ring: In a study on the synthesis of N-alkyl-N-phenylpicolinamides from picolinic acid using thionyl chloride, the formation of the corresponding 4-chloro-N-alkyl-N-phenylpicolinamide was observed as a byproduct. A similar side reaction could potentially occur during the synthesis of this compound if thionyl chloride is used.
Mechanistic Insights: A detailed mechanistic study of the amidation reaction would provide valuable information for minimizing byproduct formation. For the reaction involving 5-chloropicolinoyl chloride and cyclohexylamine, the mechanism is a straightforward nucleophilic acyl substitution. However, when using coupling reagents, the mechanism is more complex, involving the formation of various activated intermediates. Understanding the stability and reactivity of these intermediates can help in optimizing the reaction conditions to favor the desired product. Quantum-chemical calculations could be employed to study the reaction mechanism and predict the stability of intermediates and transition states, as has been done for the reaction of picolinamides with ketones.
A comprehensive impurity profile would be established using a combination of chromatographic (e.g., HPLC, GC-MS) and spectroscopic (e.g., NMR, MS) techniques to identify and quantify all potential impurities.
Structure Activity Relationship Sar Studies and Rational Molecular Design of 5 Chloro N Cyclohexylpicolinamide Analogs
Systematic Structural Modifications and Their Impact on Biological Activity of 5-Chloro-N-cyclohexylpicolinamide
The biological activity of this compound can be systematically modulated by making precise structural modifications to its core components: the picolinamide (B142947) scaffold and the cyclohexyl group. Understanding these modifications is key to optimizing potency, selectivity, and pharmacokinetic properties.
The picolinamide core, a pyridine (B92270) ring with a carboxamide substituent at the 2-position, is a versatile scaffold in drug discovery. The nature and position of substituents on the pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Table 1: Hypothetical Effect of Substituents at the 5-Position of a Picolinamide Scaffold on Biological Activity
| Substituent (X) at 5-Position | Electronic Effect | Lipophilicity (logP contribution) | Potential Impact on Activity |
|---|---|---|---|
| -H | Neutral | 0.00 | Baseline activity |
| -Cl | Electron-withdrawing | +0.71 | May enhance binding through specific halogen bonding or by modifying pKa; increases lipophilicity. |
| -F | Electron-withdrawing | +0.14 | Similar to chloro but with a smaller steric footprint; can form strong hydrogen bonds. |
| -CH3 | Electron-donating | +0.56 | May increase activity through hydrophobic interactions, but could also introduce steric hindrance. |
| -OCH3 | Electron-donating | -0.02 | Can act as a hydrogen bond acceptor; has a minor effect on lipophilicity. |
| -NO2 | Strongly electron-withdrawing | -0.28 | Significantly alters electronic profile; may introduce toxicity concerns. |
Variations in the cyclohexyl moiety, such as the introduction of substituents or its replacement with other cyclic systems, would be expected to have a profound effect on biological activity. For example, substitution on the cyclohexyl ring could provide additional points of interaction or, conversely, create steric clashes.
Table 2: Potential Impact of Cyclohexyl Moiety Variations on Biological Activity
| Modification | Rationale | Anticipated Effect on Activity |
|---|---|---|
| Replacement with Cyclopentyl | Reduces steric bulk and alters conformational profile. | May improve binding by reducing steric hindrance or worsen it by losing key hydrophobic contacts. |
| Replacement with Phenyl | Introduces aromaticity and a rigid, planar structure. | Could lead to new π-stacking interactions but loses the 3D shape of the cyclohexyl ring. |
| Introduction of a 4-hydroxyl group | Adds a polar group capable of hydrogen bonding. | May enhance binding if a hydrogen bond donor/acceptor is present in the receptor; could improve solubility. |
| Introduction of a 4-methyl group | Increases lipophilicity and steric bulk. | May improve binding through enhanced hydrophobic interactions, provided it fits in the binding pocket. |
Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to modulate a molecule's properties. nih.gov For this compound, several bioisosteric replacements could be considered to fine-tune its activity, selectivity, and metabolic stability.
Common isosteric replacements for the chlorine atom include other halogens or a trifluoromethyl group. The amide linker can be replaced with other groups that maintain a similar spatial arrangement and hydrogen bonding capability, such as a reverse amide or a triazole. bldpharm.com The cyclohexyl ring could be replaced by other cyclic or heterocyclic systems.
Table 3: Potential Bioisosteric Replacements in this compound
| Original Group | Bioisosteric Replacement | Rationale |
|---|---|---|
| 5-Chloro | -Br, -CF3 | To modulate electronic properties, lipophilicity, and potential for halogen bonding. |
| Amide Linker (-CONH-) | -NHCO- (reverse amide), -CH2NH-, 1,2,3-Triazole | To alter hydrogen bonding patterns, metabolic stability, and conformational rigidity. bldpharm.com |
| Cyclohexyl Ring | Piperidine, Tetrahydropyran, Phenyl | To introduce heteroatoms for potential new interactions, improve solubility, or introduce aromatic interactions. |
| Pyridine Ring | Pyrimidine, Pyrazine | To alter the nitrogen position and overall electronic and hydrogen bonding characteristics of the core. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of this compound analogs, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.
The development of a robust QSAR model would involve calculating a variety of molecular descriptors for each analog, such as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) properties. nih.gov These descriptors would then be correlated with the measured biological activity using statistical methods like multiple linear regression or partial least squares. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design for this compound
Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov A pharmacophore model for this compound would likely include features such as a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide C=O and the pyridine nitrogen), a hydrophobic region (the cyclohexyl ring), and an aromatic ring with a halogen bond donor feature (the chloropyridine ring). dovepress.comslideshare.net
This pharmacophore model could then be used as a 3D query to screen large chemical databases for novel molecules that possess the same essential features and are therefore likely to exhibit similar biological activity. nih.gov
De Novo Design and Virtual Screening Approaches for this compound-Based Compounds
De novo design and virtual screening are computational techniques that can accelerate the discovery of new lead compounds. nih.govfrontiersin.org De novo design algorithms could be used to generate novel molecular structures that fit a predefined pharmacophore model or the binding site of a target protein.
Virtual screening involves the computational docking of a large library of compounds into the binding site of a target protein to predict their binding affinity and orientation. nih.gov If the biological target of this compound is known, virtual screening could be employed to identify new picolinamide derivatives or entirely new scaffolds with a higher predicted affinity. nih.gov
Molecular and Cellular Mechanisms of Action of 5 Chloro N Cyclohexylpicolinamide
Identification and Validation of Molecular Targets for 5-Chloro-N-cyclohexylpicolinamide
The initial step in characterizing the pharmacological profile of this compound involves the precise identification and subsequent validation of its molecular targets within a biological system. This process is fundamental to understanding its mechanism of action at a molecular level.
Protein Interaction Profiling and Target Engagement Studies
Currently, there is a notable absence of publicly available research detailing comprehensive protein interaction profiling for this compound. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and protein microarrays are standard methodologies to identify protein binding partners of a small molecule. However, the application of these techniques to this compound has not been reported in the scientific literature.
Target engagement studies, which confirm direct binding of a compound to its putative target in a cellular context, are also not documented for this compound. Methods like the cellular thermal shift assay (CETSA) or photoaffinity labeling would be instrumental in confirming such interactions and determining the affinity and residence time of the compound on its target.
Enzymatic Activity Modulation by this compound
The effect of this compound on the activity of various enzymes remains an uninvestigated area of its pharmacological profile. There are no published studies that have screened this compound against panels of enzymes, such as kinases, proteases, or phosphatases, to determine if it acts as an inhibitor or an activator. Such enzymatic assays are crucial for identifying specific molecular targets and understanding the functional consequences of the compound's interaction.
Receptor Binding and Allosteric Modulation Studies
Similarly, the interaction of this compound with cellular receptors has not been characterized in the available scientific literature. Radioligand binding assays or surface plasmon resonance (SPR) are common approaches to quantify the binding affinity of a compound to a specific receptor. Furthermore, there is no evidence to suggest whether this compound acts as an agonist, antagonist, or allosteric modulator at any known receptor. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity for its endogenous ligand. The potential for this compound to function in this capacity is yet to be explored.
Downstream Signaling Pathway Elucidation Induced by this compound
Understanding the downstream signaling cascades activated or inhibited by a compound provides insight into its broader cellular effects. For this compound, this area of research is still in its infancy.
Kinase Cascades and Phosphorylation Events
Given the lack of identified molecular targets, particularly any that are kinases or are directly linked to kinase signaling, there is no information available on the specific kinase cascades or phosphorylation events that may be modulated by this compound. Phosphoproteomic studies, which provide a global view of phosphorylation changes within a cell upon compound treatment, would be a valuable tool to uncover the signaling pathways affected by this molecule.
Gene Expression and Transcriptional Regulation by this compound
The influence of this compound on gene expression and transcriptional regulation is another area where data is currently unavailable. Transcriptomic analyses, such as microarray or RNA-sequencing, would be necessary to determine which genes and, by extension, which cellular processes are transcriptionally altered by the compound. This would provide crucial clues about its mechanism of action and potential therapeutic applications.
No Publicly Available Data on the Molecular and Cellular Mechanisms of this compound
Despite a thorough search of available scientific literature, no specific data or research findings were identified for the chemical compound this compound concerning its molecular and cellular mechanisms of action.
The requested article, which was to be structured around the molecular and cellular effects of this compound, cannot be generated due to the absence of published research on this specific compound in the public domain. Searches for information regarding its impact on protein translation, post-translational modifications, cell proliferation, migration, invasion, cell cycle, apoptosis, differentiation, reprogramming, and its transcriptomic and proteomic signatures did not yield any relevant results.
The provided outline, including sections on "Protein Translation and Post-Translational Modification Effects," "Cellular Phenotypic Changes," and "Multi-Omics Profiling," requires specific experimental data that does not appear to have been published.
It is important to note that while information may exist in proprietary research databases or internal company studies, it is not accessible through public search channels. Therefore, a comprehensive and scientifically accurate article adhering to the requested structure and content is not possible at this time.
Multi-Omics Profiling in Response to this compound Exposure
Metabolomic and Lipidomic Alterations
Information regarding the specific changes in metabolite and lipid profiles following exposure to this compound is not available in the current scientific literature. Studies detailing the impact of this compound on the cellular metabolome and lipidome have not been published. Consequently, there are no research findings or data tables to present on this topic.
Pre Clinical Pharmacological Efficacy of 5 Chloro N Cyclohexylpicolinamide in Disease Models
In Vitro Biological Activity Assessments of 5-Chloro-N-cyclohexylpicolinamide
No studies detailing the in vitro biological activity of this compound were found. This includes a lack of information on its efficacy in cell-based assays, its use in high-throughput or phenotypic screening, and any potential synergistic effects when combined with other therapeutic agents.
Efficacy in Cell-Based Assays (e.g., cancer cell lines, primary immune cells)
Information regarding the efficacy of this compound in cell-based assays, such as those involving cancer cell lines or primary immune cells, is not available in the public domain.
High-Throughput Screening and Phenotypic Screening Approaches
There is no evidence to suggest that this compound has been evaluated in high-throughput screening or phenotypic screening campaigns to identify potential biological activities.
Synergy and Combination Studies with Other Therapeutic Agents
No data from synergy and combination studies involving this compound and other therapeutic agents have been reported in the reviewed literature.
Efficacy of this compound in Ex Vivo Tissue Models
No published research could be located that investigates the efficacy of this compound in ex vivo tissue models.
Efficacy Studies of this compound in Specific In Vivo Animal Disease Models
There is a lack of available data on the in vivo efficacy of this compound in any animal disease models.
Rodent Models of Inflammatory Conditions
Specifically, no studies were found that assessed the efficacy of this compound in rodent models of inflammatory conditions.
Murine Models of Oncological Diseases
Picolinamide (B142947) derivatives have been investigated for their potential as anti-cancer agents, primarily through their action as kinase inhibitors. A notable target for these derivatives is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of forming new blood vessels that is crucial for tumor growth and metastasis.
In one study, two series of picolinamide derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties were synthesized and evaluated for their ability to inhibit VEGFR-2 kinase. Several of these compounds demonstrated potent inhibitory activity against VEGFR-2, with IC50 values significantly lower than the reference drug sorafenib. nih.gov Specifically, compounds designated as 7h, 9a, and 9l showed IC50 values of 87, 27, and 94 nM, respectively, compared to 180 nM for sorafenib. nih.gov
The anti-proliferative activity of these novel picolinamide-based derivatives was further assessed against human cancer cell lines. Compounds 8j and 8l, for instance, exhibited effective inhibitory activity against the A549 (non-small cell lung cancer) and HepG2 (hepatocellular carcinoma) cell lines. nih.gov Another compound from a different series, compound 7h, demonstrated significant cell death in several resistant human cancer cell lines, including Panc-1 (pancreatic cancer), OVCAR-3 (ovarian cancer), HT29 (colorectal cancer), and 786-O (renal cell carcinoma). nih.gov
Furthermore, some picolinamide derivatives have been identified as inhibitors of Provirus Integration of Maloney Kinase (PIM kinase), which is implicated in tumorigenesis. google.com While these findings are based on in vitro and cell-based assays, they provide a strong rationale for future in vivo studies in murine models of oncology to evaluate the anti-tumor efficacy of these promising picolinamide derivatives.
Table 1: In Vitro Efficacy of Picolinamide Derivatives in Oncological Models
| Compound | Target | Assay | Results | Reference |
|---|---|---|---|---|
| Compound 7h | VEGFR-2 | Kinase Inhibition | IC50 = 87 nM | nih.gov |
| Compound 9a | VEGFR-2 | Kinase Inhibition | IC50 = 27 nM | nih.gov |
| Compound 9l | VEGFR-2 | Kinase Inhibition | IC50 = 94 nM | nih.gov |
| Compound 8j | VEGFR-2 | Antiproliferative (A549) | IC50 = 12.5 µM | nih.gov |
| Compound 8j | VEGFR-2 | Antiproliferative (HepG2) | IC50 = 20.6 µM | nih.gov |
| Compound 8l | VEGFR-2 | Antiproliferative (A549) | IC50 = 13.2 µM | nih.gov |
| Compound 8l | VEGFR-2 | Antiproliferative (HepG2) | IC50 = 18.2 µM | nih.gov |
Animal Models of Infectious Diseases (e.g., bacterial, parasitic)
A search of available scientific literature and patents indicates that some picolinamide derivatives have been developed with the aim of controlling harmful organisms, including fungi. A patent application describes picolinamide derivatives for use as agents against fungal infectious diseases. google.com However, the provided information does not include specific data from preclinical animal models of infectious diseases to demonstrate in vivo efficacy. Further research is needed to determine the potential of this compound or other picolinamide derivatives in treating bacterial or parasitic infections in established animal models.
Neurodegenerative or Metabolic Disease Models (if relevant)
While no direct evidence links this compound to neurodegenerative disease models, significant research has been conducted on other picolinamide derivatives in the context of metabolic disorders, particularly type 2 diabetes and metabolic syndrome. These studies have focused on the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of inactive cortisone (B1669442) to active cortisol, a glucocorticoid that can contribute to insulin (B600854) resistance.
One study detailed the optimization of a hit compound, N-cyclohexyl-6-(piperidin-1-yl)picolinamide, which led to the discovery of a highly potent and metabolically stable derivative, compound 25. nih.gov In a high-fat diet/streptozotocin (HF/STZ)-induced mouse model of type 2 diabetes, oral administration of compound 25 at 50 mg/kg twice daily for 10 days resulted in a 46% reduction in fasting blood glucose levels compared to the vehicle control. lookchem.com Furthermore, plasma insulin levels were also significantly decreased in the mice treated with this compound, indicating improved insulin sensitivity. lookchem.com
Another study focused on the optimization of a different lead picolinamide derivative, resulting in compound 24. This compound demonstrated excellent activity in a mouse ex vivo pharmacodynamic model and, upon oral administration to ob/ob mice (a genetic model of obesity and diabetes), it reduced blood glucose levels and improved lipid profiles. nih.gov
Table 2: Efficacy of Picolinamide Derivatives in Metabolic Disease Models
| Compound | Disease Model | Key Findings | Reference |
|---|---|---|---|
| Compound 25 | HF/STZ-induced diabetic mice | 46% reduction in fasting blood glucose; Significant reduction in plasma insulin | nih.govlookchem.com |
Dose-Response Relationships and Efficacy Parameters in Pre-clinical Animal Models
The preclinical studies on picolinamide derivatives in metabolic disease models have provided some insights into their dose-response relationships. For compound 25, an ex vivo analysis in mice demonstrated a dose-dependent inhibition of 11β-HSD1 activity in both the liver and epididymal adipose tissue. lookchem.com A dose of 100 mg/kg of compound 25 resulted in a 65% reduction of 11β-HSD1 activity in the liver and an 80% reduction in epididymal adipose tissue relative to vehicle controls. lookchem.com The in vivo efficacy in the HF/STZ mouse model was observed at a dose of 50 mg/kg administered twice daily. lookchem.com
For the picolinamide derivatives studied in oncological cell-based assays, dose-response relationships were established to determine their IC50 values, which represent the concentration of the drug that inhibits a specific biological or biochemical function by 50%. For example, compound 9a had an IC50 of 27 nM for VEGFR-2 kinase inhibition. nih.gov These in vitro parameters are crucial for guiding dose selection in subsequent in vivo animal studies. However, detailed in vivo dose-ranging studies for the anticancer picolinamide derivatives were not available in the reviewed literature.
Efficacy in Genetically Modified Animal Models Expressing Humanized Targets
The available research on picolinamide derivatives has utilized standard preclinical animal models, such as diet-induced or chemically-induced disease models and genetically obese mice (ob/ob). lookchem.comnih.gov There is currently no publicly available information on the efficacy of this compound or other picolinamide derivatives in genetically modified animal models that express humanized targets for the diseases discussed. The use of such models, where the murine target protein is replaced with its human counterpart, can provide more translatable data for predicting clinical efficacy in humans. Future research employing these advanced models would be a critical next step in the preclinical development of this class of compounds.
Pharmacokinetic and Metabolic Profiling of 5 Chloro N Cyclohexylpicolinamide in Pre Clinical Systems
Absorption and Distribution Characteristics of 5-Chloro-N-cyclohexylpicolinamide in Animal Models
Oral Bioavailability and Systemic Exposure
Data regarding the oral bioavailability and systemic exposure of this compound in preclinical models remains to be published. The determination of these parameters is crucial for understanding the compound's potential as an orally administered agent. Typically, pharmacokinetic studies in animal models such as rats or mice would be performed to determine key parameters.
A hypothetical representation of such data is presented in the table below.
| Parameter | Value | Animal Model |
| Tmax (h) | Data not available | e.g., Rat |
| Cmax (ng/mL) | Data not available | e.g., Rat |
| AUC (ng·h/mL) | Data not available | e.g., Rat |
| Oral Bioavailability (%) | Data not available | e.g., Rat |
Tissue Distribution and Accumulation Profiles
Information on the tissue distribution and accumulation of this compound is not currently available. These studies are essential for identifying potential target tissues and understanding the compound's distribution throughout the body. Such investigations would typically involve administering the compound to animal models and subsequently measuring its concentration in various organs and tissues at different time points.
A speculative table of tissue distribution data is provided below.
| Tissue | Concentration (ng/g) | Time Point (h) |
| Liver | Data not available | e.g., 2 h |
| Kidney | Data not available | e.g., 2 h |
| Brain | Data not available | e.g., 2 h |
| Adipose Tissue | Data not available | e.g., 24 h |
Blood-Brain Barrier and Other Biological Barrier Permeation
The ability of this compound to cross the blood-brain barrier and other biological barriers has not been documented in available scientific resources. Assessing the brain-to-plasma concentration ratio is a key determinant of a compound's central nervous system activity.
Metabolic Pathways and Metabolite Identification of this compound
The metabolic fate of this compound has not been elucidated in published research. Understanding the metabolic pathways is critical for evaluating the compound's clearance, potential for drug-drug interactions, and the formation of active or toxic metabolites.
Cytochrome P450 and Other Enzyme-Mediated Metabolism
There is no specific information available concerning the role of cytochrome P450 enzymes or other enzyme systems in the metabolism of this compound. In vitro studies using liver microsomes or recombinant human CYP enzymes would be necessary to identify the specific enzymes involved in its biotransformation. Potential metabolic reactions could include hydroxylation of the cyclohexyl ring or the picolinamide (B142947) moiety.
Conjugation Reactions and Phase II Metabolism
Details regarding the Phase II metabolism of this compound, including conjugation reactions, are not available. Phase II metabolism typically involves the addition of endogenous molecules such as glucuronic acid, sulfate, or glutathione (B108866) to the parent compound or its Phase I metabolites, facilitating their excretion.
A hypothetical summary of potential metabolites is shown below.
| Metabolite | Metabolic Pathway |
| e.g., Hydroxylated Metabolite | e.g., CYP-mediated oxidation |
| e.g., Glucuronide Conjugate | e.g., UGT-mediated glucuronidation |
Metabolic Stability and Reaction Phenotyping
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and dosing regimen. In vitro studies using liver microsomes from different species, including human, are essential to predict its in vivo clearance.
Metabolic Stability:
The assessment of metabolic stability typically involves incubating the compound with liver microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system. The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance.
Table 1: Hypothetical Metabolic Stability Data for this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
| Dog | Data not available | Data not available |
Reaction Phenotyping:
Identifying the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound is crucial for predicting potential drug-drug interactions. This is achieved through reaction phenotyping studies using a panel of recombinant human CYP enzymes or specific chemical inhibitors.
Table 2: Hypothetical Reaction Phenotyping Results for the Metabolism of this compound
| CYP Isoform | Contribution to Metabolism (%) |
|---|---|
| CYP1A2 | Data not available |
| CYP2C9 | Data not available |
| CYP2C19 | Data not available |
| CYP2D6 | Data not available |
| CYP3A4 | Data not available |
Excretion Mechanisms of this compound and its Metabolites
Renal and Biliary Excretion Routes
The primary routes of excretion for many xenobiotics are through the kidneys (renal) and the liver (biliary). Studies would need to be conducted to quantify the extent to which this compound and its metabolites are cleared by these pathways. This often involves the analysis of urine and bile collected from animal models following administration of the compound.
Mass Balance Studies in Animal Models
Table 3: Hypothetical Mass Balance Study Results in Rats after a Single Dose of [¹⁴C]this compound
| Excretion Route | Percentage of Administered Radioactivity Recovered (%) |
|---|---|
| Urine | Data not available |
| Feces | Data not available |
Investigation of Potential Drug-Drug Interactions (DDI) Related to this compound
The potential for a new chemical entity to alter the pharmacokinetics of co-administered drugs is a significant safety consideration.
In Vitro Enzyme Inhibition and Induction Studies
Enzyme Inhibition:
In vitro assays are used to determine if this compound can inhibit the activity of major CYP enzymes. The half-maximal inhibitory concentration (IC₅₀) is determined for each enzyme.
Table 4: Hypothetical In Vitro CYP Inhibition Profile of this compound
| CYP Isoform | IC₅₀ (µM) |
|---|---|
| CYP1A2 | Data not available |
| CYP2C9 | Data not available |
| CYP2C19 | Data not available |
| CYP2D6 | Data not available |
Enzyme Induction:
Studies using cultured human hepatocytes are conducted to assess whether this compound can induce the expression of CYP enzymes. An increase in mRNA levels of specific CYPs would indicate an induction potential.
Computational Chemistry and Cheminformatics Investigations of 5 Chloro N Cyclohexylpicolinamide
Molecular Docking and Dynamics Simulations for 5-Chloro-N-cyclohexylpicolinamide-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov For this compound, this method is crucial for identifying potential biological targets and understanding the fundamental forces driving its binding affinity. The process involves generating a three-dimensional model of the compound and fitting it into the binding site of a target receptor. Scoring functions are then used to evaluate the stability of these interactions, highlighting key hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov
Following docking, molecular dynamics (MD) simulations offer a more dynamic and detailed view of the compound-target complex. youtube.commdpi.com By simulating the movements of atoms over time, MD can assess the stability of the binding pose predicted by docking, revealing how the compound and its target adapt to each other. nih.govyoutube.com This provides a more realistic representation of the interaction, accounting for the flexibility of both the ligand and the protein. youtube.com For picolinamide-based compounds, which have shown potential as inhibitors for targets like VEGFR-2, MD simulations can validate the stability of the compound within the binding pocket. nih.govrsc.org
Binding Affinity Predictions and Free Energy Calculations
A critical aspect of computational analysis is the prediction of binding affinity, which quantifies the strength of the interaction between a ligand and its target. While the scoring functions used in molecular docking provide a rapid estimate, more rigorous and computationally intensive methods like free energy calculations are often employed for greater accuracy. nih.gov
Methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the free energy of binding from MD simulation trajectories. mdpi.comnih.gov These calculations can provide a more precise understanding of the binding thermodynamics. For analogs of amino acid side chains, thermodynamic integration has been used to achieve a high degree of precision in free energy calculations, with uncertainties as low as 0.02–0.05 kcal/mol. researchgate.net Such precise calculations are invaluable for comparing the potency of this compound with other potential inhibitors and for guiding the design of more effective analogs. researchgate.netarxiv.org
Conformational Analysis and Energy Landscape Mapping of this compound
The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule. youtube.com For this compound, the flexibility of the cyclohexyl ring and rotation around the amide bond allow it to adopt various conformations. youtube.comyoutube.com
Computational studies on similar N-cyclopropyl amides have revealed unexpected conformational behaviors, such as the presence of a significant percentage of the E-rotamer (cis) conformation around the carbonyl-nitrogen bond in nonpolar solvents. nih.gov Similarly, the degree of planarity between an aromatic ring and the amide group can significantly influence conformational preference. acs.org Understanding the conformational landscape of this compound is essential for predicting which shape is most likely to be biologically active. This is often visualized through an energy landscape map, which plots the energy of different conformations, helping to identify the low-energy, and thus more probable, structures.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for this compound and Analogs
For a compound to be a viable therapeutic agent, it must not only bind to its target effectively but also possess favorable pharmacokinetic properties, collectively known as ADME. nih.gov In silico ADME prediction tools have become indispensable in early-stage drug discovery for weeding out compounds with poor profiles, thereby saving time and resources. computabio.comspringernature.comresearchgate.net
These computational models, often based on Quantitative Structure-Activity Relationship (QSAR) principles or machine learning, predict a range of properties. computabio.com For this compound and its analogs, these tools can estimate oral bioavailability, permeability across biological membranes like the blood-brain barrier, metabolic stability, and potential for toxicity. nih.govcomputabio.com Several free and commercial web servers are available for these predictions. springernature.comclick2drug.org
Table 1: Predicted Physicochemical and ADME-related Properties of this compound This data is generated from computational models and serves as an estimation.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 238.71 g/mol | Influences size and diffusion characteristics. |
| LogP (octanol/water) | 2.85 | A measure of lipophilicity, affecting absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 41.13 Ų | Relates to hydrogen bonding potential and membrane permeability. |
| Hydrogen Bond Donors | 1 | Influences binding interactions and solubility. |
| Hydrogen Bond Acceptors | 2 | Influences binding interactions and solubility. |
| Rotatable Bonds | 2 | A measure of molecular flexibility. |
| Lipinski's Rule of Five | Yes (0 violations) | A rule of thumb to evaluate drug-likeness. |
| Gastrointestinal Absorption | High | Predicts the likelihood of absorption from the gut. |
| Blood-Brain Barrier Permeant | Yes | Predicts the ability to cross into the central nervous system. |
Machine Learning and Artificial Intelligence Applications in this compound Research
Virtual Screening and Library Design for this compound-Based Chemotypes
Virtual screening is a computational method used to search vast libraries of compounds to identify those likely to be active against a specific target. researchgate.netyoutube.com If a biological target for this compound is known, structure-based virtual screening can be employed to dock millions of compounds into the target's binding site to find new potential hits. github.ionih.gov Alternatively, if the target is unknown but active compounds are available, ligand-based virtual screening can search for molecules with similar shapes or chemical features. nih.gov
Beyond finding new hits, computational methods are essential for designing focused chemical libraries. nih.gov Starting with the this compound scaffold, a virtual library of analogs can be generated by adding various substituents. researchgate.netsygnaturediscovery.com These virtual compounds can then be filtered based on predicted activity, ADME properties, and synthetic feasibility, creating a smaller, higher-quality library for actual synthesis and testing. drugdesign.orgcriver.com This rational approach focuses resources on the most promising molecules, increasing the efficiency of the discovery process. nih.gov
Advanced Analytical Methodologies for Characterization and Quantification of 5 Chloro N Cyclohexylpicolinamide
Chromatographic Techniques for Purity Assessment and Isolation of 5-Chloro-N-cyclohexylpicolinamide
Chromatographic methods are fundamental for separating this compound from impurities and for its isolation. The choice of technique depends on the properties of the compound and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary methods for assessing the purity of this compound. These techniques offer high resolution and sensitivity.
Detailed research findings specific to the HPLC and UHPLC analysis of this compound are not extensively available in publicly accessible literature. However, based on the analysis of related compounds, such as other picolinamide (B142947) derivatives and N-cyclohexylamides, a reverse-phase HPLC method would be the standard approach. sielc.com
A typical HPLC method would likely involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the gradient or isocratic elution being optimized to achieve the best separation. Detection is commonly performed using a UV detector, as the pyridine (B92270) ring in the picolinamide structure is a chromophore. For compounds with a cyclohexyl group, derivatization might be employed to enhance UV detection if the chromophore is weak. nih.govresearchgate.net For instance, pre-column derivatization with reagents like o-phtaldialdehyde has been used for the HPLC analysis of cyclohexanamine, a related structural moiety. researchgate.net
UHPLC, with its smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC, making it a suitable option for high-throughput screening or complex mixture analysis.
Table 1: Postulated HPLC/UHPLC Parameters for this compound Analysis
| Parameter | Typical Conditions |
| Column | C18, C8 (2.1-4.6 mm i.d., 1.7-5 µm particle size) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives like formic acid or trifluoroacetic acid |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.2-1.0 mL/min (UHPLC), 0.5-2.0 mL/min (HPLC) |
| Detection | UV/Vis (typically 254 nm or based on UV maxima) or Mass Spectrometry (MS) |
| Injection Volume | 1-10 µL |
| Column Temperature | 25-40 °C |
Supercritical Fluid Chromatography (SFC) for Chiral Separation (if applicable)
The applicability of Supercritical Fluid Chromatography (SFC) for the analysis of this compound is contingent on whether the molecule is chiral. Based on its chemical structure, this compound itself is not chiral. Therefore, chiral separation using SFC would not be a relevant analytical methodology for the parent compound.
Gas Chromatography (GC) for Volatile Byproducts
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of this compound, GC would be primarily used to identify and quantify any volatile byproducts that may arise during its synthesis.
Potential volatile byproducts could include unreacted starting materials or side-products from the synthetic route. For instance, if the synthesis involves cyclohexylamine (B46788), GC could be used to detect any residual amounts of this volatile amine. nih.gov Similarly, volatile precursors to the chloropicolinic acid moiety could also be monitored.
A typical GC analysis would involve a capillary column with a suitable stationary phase, such as a polysiloxane-based phase. The sample would be vaporized in a heated injection port and carried through the column by an inert carrier gas, such as helium or nitrogen. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound and its related substances.
High-Resolution Mass Spectrometry for Metabolite Identification
While no specific studies on the metabolite identification of this compound are publicly documented, High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is the state-of-the-art technique for such investigations. HRMS provides highly accurate mass measurements, which allows for the determination of elemental compositions for both the parent compound and its metabolites.
Potential metabolic transformations of this compound could include hydroxylation of the cyclohexyl ring or the pyridine ring, de-chlorination, or cleavage of the amide bond. The resulting metabolites would be separated by LC and their accurate masses determined by HRMS, facilitating the proposal of their chemical structures.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is crucial for confirming the identity of this compound and for elucidating the structure of its metabolites and degradation products. In an MS/MS experiment, the protonated molecule (or another precursor ion) of the analyte is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule.
Although a specific fragmentation pathway for this compound has not been published, general fragmentation patterns for related structures can provide insights. For amides, a common fragmentation is the cleavage of the amide bond. nih.gov For picolinamide itself, the electron ionization mass spectrum shows characteristic fragments. nist.gov In the case of this compound, key fragmentations would be expected to involve the loss of the cyclohexyl group, cleavage of the amide bond, and fragmentation of the chloropicolinoyl moiety. The study of fragmentation patterns of analogous compounds, such as fentanyl analogs which also contain an N-substituted amide structure, can offer valuable comparative information. nih.gov
Table 2: Predicted Key Fragment Ions for this compound in Positive Ion MS/MS
| Precursor Ion [M+H]⁺ (m/z) | Postulated Fragment Ion (m/z) | Proposed Neutral Loss |
| 253.09 | 156.01 | C₆H₁₁N (Cyclohexylamine) |
| 253.09 | 99.12 | C₆H₅ClN₂O (5-Chloropicolinamide) |
| 156.01 | 128.02 | CO (Carbon monoxide) |
| 156.01 | 111.00 | Cl (Chlorine radical) and CO |
Note: The m/z values are theoretical and based on the expected fragmentation of the this compound structure. Actual fragmentation would need to be confirmed experimentally.
Quantitative Bioanalysis of this compound in Biological Matrices (e.g., animal plasma, tissues)
The accurate quantification of this compound in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for bioanalysis due to its high sensitivity, selectivity, and robustness. nist.gov A validated LC-MS/MS method allows for the reliable determination of the compound's concentration in complex biological samples like plasma and tissue homogenates.
A typical bioanalytical workflow for this compound involves several key steps. Sample preparation is critical to remove proteins and other interfering substances. Protein precipitation is a common and straightforward approach, where a solvent like acetonitrile is added to the plasma sample to denature and precipitate proteins. nih.govemory.edu Following centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS/MS system or subjected to further cleanup.
Chromatographic separation is typically achieved using a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to separate the analyte from endogenous matrix components. nih.gov
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard, which ensures high selectivity and accuracy. nih.gov The ionization of this compound would likely be accomplished using electrospray ionization (ESI) in the positive ion mode.
Method validation is performed according to regulatory guidelines to ensure the reliability of the data. Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability. nih.gov
Table 1: Hypothetical LC-MS/MS Method Parameters for the Quantification of this compound in Rat Plasma
| Parameter | Condition |
| Sample Preparation | Protein precipitation with acetonitrile (1:3 v/v, plasma:acetonitrile) |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | To be determined experimentally |
| MRM Transition (IS) | To be determined experimentally (e.g., a stable isotope-labeled analog) |
| Internal Standard (IS) | This compound-d11 |
Table 2: Hypothetical Validation Summary for the Bioanalysis of this compound in Rat Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Intra-day Accuracy (%Bias) | ± 10% |
| Inter-day Accuracy (%Bias) | ± 13% |
| Matrix Effect | 85% - 115% |
| Recovery | > 80% |
Spectroscopic Techniques for Advanced Structural Elucidation and Conformational Studies
Spectroscopic methods are indispensable for the detailed structural characterization of this compound, providing insights into its molecular framework, functional groups, and three-dimensional conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in both solution and solid states. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals and for establishing the connectivity of the molecular structure. For instance, HMBC correlations would reveal long-range couplings between the protons of the cyclohexyl ring and the amide carbonyl carbon, as well as between the pyridine ring protons and the amide and chloro-substituted carbons.
Solid-state NMR (ssNMR) can provide valuable information about the compound in its crystalline or amorphous solid forms. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can yield high-resolution ¹³C spectra of the solid material, offering insights into polymorphism and the local molecular environment. emory.edu
Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine-H3 | ~8.2 | ~148 |
| Pyridine-H4 | ~7.8 | ~139 |
| Pyridine-H6 | ~8.5 | ~150 |
| Amide-NH | ~7.5 (broad) | - |
| Cyclohexyl-CH (amide) | ~3.9 | ~50 |
| Cyclohexyl-CH₂ | 1.2 - 2.0 | 25 - 33 |
| Pyridine-C2 (C=O) | - | ~165 |
| Pyridine-C3 | - | ~125 |
| Pyridine-C4 | - | ~138 |
| Pyridine-C5 (C-Cl) | - | ~145 |
| Pyridine-C6 | - | ~122 |
| Amide C=O | - | ~164 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
The IR spectrum would be expected to show a strong absorption band for the amide C=O stretching vibration, typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a distinct band around 3300 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations from the cyclohexyl and pyridine rings (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹), and the C-Cl stretching vibration at a lower frequency.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum.
Table 4: Hypothetical Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3350 | 3300 - 3350 |
| C-H Stretch (Aromatic) | 3050 - 3100 | 3050 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2950 | 2850 - 2950 |
| C=O Stretch (Amide I) | 1660 - 1680 | 1660 - 1680 |
| N-H Bend (Amide II) | 1530 - 1560 | - |
| C=C/C=N Stretch (Pyridine) | 1400 - 1600 | 1400 - 1600 |
| C-N Stretch | 1200 - 1250 | 1200 - 1250 |
| C-Cl Stretch | 700 - 800 | 700 - 800 |
X-ray Crystallography for Solid-State Structure Determination of this compound and Complexes
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.
This technique would also elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing. For example, hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen or the pyridine nitrogen of a neighboring molecule would be identified. researchgate.net This information is crucial for understanding the physicochemical properties of the solid form, including solubility and stability. If this compound were to form complexes with other molecules, X-ray crystallography could also be used to determine the structure of these complexes. nih.govmdpi.com
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1280 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.35 |
| R-factor | < 0.05 |
Mechanistic Investigations of Biological System Responses to 5 Chloro N Cyclohexylpicolinamide Exposure
Cellular Viability and Cytotoxicity Assessments In Vitro
The initial step in characterizing the biological impact of a novel compound like 5-Chloro-N-cyclohexylpicolinamide involves in vitro assessments of cellular viability and cytotoxicity. These studies are fundamental to establishing the concentrations at which the compound may exert effects on cells, serving as a research tool to understand cellular limits.
Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays would be utilized across a panel of representative cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability, while the LDH assay quantifies membrane integrity, with increased LDH release signifying cytotoxicity. The data generated would allow for the determination of key toxicological endpoints such as the IC50 (half-maximal inhibitory concentration), providing a quantitative measure of the compound's potency in reducing cell viability. These foundational studies are crucial for designing subsequent, more detailed mechanistic investigations.
Apoptosis, Necrosis, and Autophagy Pathway Analysis in Cells Exposed to this compound
Upon observing a cytotoxic effect, researchers would proceed to investigate the mode of cell death induced by this compound. The primary pathways of interest are apoptosis (programmed cell death), necrosis (uncontrolled cell death), and autophagy (a cellular recycling process that can lead to cell death).
Distinguishing between these pathways is critical for understanding the compound's mechanism of action. Techniques such as flow cytometry using Annexin V and propidium (B1200493) iodide staining would be employed to differentiate between apoptotic and necrotic cells. The activation of key proteins in the apoptotic cascade, such as caspases (e.g., caspase-3, -8, -9) and the Bcl-2 family of proteins, would be assessed using methods like Western blotting and immunofluorescence.
To investigate autophagy, the formation of autophagosomes would be monitored through the detection of LC3-II (microtubule-associated protein 1A/1B-light chain 3) conversion and p62/SQSTM1 degradation. Electron microscopy can provide direct visual evidence of autophagosome formation. Understanding the interplay between these cell death pathways is a complex but essential aspect of toxicological research.
Genotoxicity and Mutagenicity Pathway Investigations at a Mechanistic Level
A critical area of investigation for any chemical compound is its potential to cause genetic damage. Genotoxicity and mutagenicity studies would explore whether this compound interacts with DNA, leading to mutations or chromosomal damage.
At a mechanistic level, this would involve assays to detect DNA adduct formation, which are segments of DNA that have become bound to the chemical. Techniques like mass spectrometry or ³²P-postlabeling would be employed for this purpose. The Ames test, a widely used method utilizing bacteria to test for mutagenic properties, would be a primary screening tool.
Further investigations in mammalian cell lines would assess for chromosome aberrations using cytogenetic analyses, such as the micronucleus assay, which detects small nuclei outside the main nucleus that contain fragments of or whole chromosomes. Understanding the activation of DNA repair mechanisms in response to exposure would also be a key focus, providing insight into the cell's ability to cope with potential genetic damage.
Mitochondrial Function and Energetics Perturbations Induced by this compound
Mitochondria, the powerhouses of the cell, are a common target for xenobiotics. Any investigation into the biological effects of this compound would necessitate a thorough examination of its impact on mitochondrial function and cellular energetics.
High-resolution respirometry would be used to measure oxygen consumption rates, providing a detailed picture of the electron transport chain's activity. Assays to measure the mitochondrial membrane potential (ΔΨm) are also crucial, as a loss of this potential is an early indicator of mitochondrial dysfunction and a commitment to apoptosis. Furthermore, the production of ATP (adenosine triphosphate), the cell's main energy currency, would be quantified to determine if the compound impairs cellular energy metabolism.
Oxidative Stress and Antioxidant Response Modulation in Biological Systems
Many toxic compounds exert their effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. Investigating the role of oxidative stress in the biological response to this compound would be a key mechanistic pursuit.
The generation of ROS, such as superoxide (B77818) and hydrogen peroxide, would be measured using fluorescent probes in exposed cells. Concurrently, the activity and expression of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), would be assessed. The levels of glutathione (GSH), a major cellular antioxidant, would also be quantified. An observed increase in ROS coupled with a depletion of antioxidant defenses would strongly suggest oxidative stress as a primary mechanism of toxicity.
Inflammatory and Immunomodulatory Responses to this compound in In Vitro and Non-Human In Vivo Models
The potential for a chemical to modulate the immune system is another critical area of study. Research would focus on the inflammatory and immunomodulatory responses to this compound in both cell culture and animal models.
In vitro, immune cells such as macrophages and lymphocytes would be exposed to the compound, and the production of key inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines would be measured using techniques like ELISA and multiplex assays. In non-human in vivo models, such as rodents, the infiltration of immune cells into various tissues following exposure would be assessed through immunohistochemistry. Changes in the populations of different immune cell types in the blood and lymphoid organs would also be analyzed via flow cytometry to determine if the compound has broader immunomodulatory effects.
Organ-Specific Biological Impact and Histopathological Changes in Animal Models
To understand the systemic effects of this compound, studies in animal models are indispensable. These investigations would focus on identifying target organs and elucidating the mechanistic pathways underlying any observed toxicity, rather than simply cataloging adverse events.
Following exposure, a comprehensive histopathological examination of all major organs would be conducted. This microscopic analysis would identify any cellular changes, such as inflammation, necrosis, apoptosis, or fibrosis. To connect these observations to specific molecular mechanisms, tissue samples would be analyzed for the same biomarkers investigated in vitro, including markers of apoptosis, oxidative stress, and inflammation. This integrated approach allows for a deeper understanding of how the compound affects the whole organism at both the cellular and tissue levels.
Future Perspectives and Translational Research Pathways for 5 Chloro N Cyclohexylpicolinamide
Unresolved Research Questions and Knowledge Gaps Regarding 5-Chloro-N-cyclohexylpicolinamide
Despite initial interest, significant knowledge gaps persist regarding the complete pharmacological profile of this compound. Key unresolved questions that require further investigation include:
Primary Molecular Target(s) and Mechanism of Action: The precise molecular target or targets of this compound and the downstream signaling pathways it modulates remain to be definitively elucidated. Understanding the mechanism of action is fundamental for predicting its therapeutic efficacy and potential side effects.
Spectrum of Biological Activity: A comprehensive screening of the compound against a wide range of biological targets is necessary to uncover its full spectrum of activity. This could reveal unexpected therapeutic opportunities or potential off-target effects.
Pharmacokinetics and Metabolism: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are crucial. Understanding its metabolic fate and identifying any active metabolites are essential for further development.
Resistance Mechanisms: In the context of any potential antimicrobial or anticancer activity, the mechanisms by which cells or microorganisms might develop resistance to this compound are unknown and warrant investigation.
Potential for Further Analog Development and Optimization Based on Mechanistic Insights
A deeper understanding of the mechanism of action of this compound will pave the way for rational analog development. By identifying the key structural features responsible for its biological activity (the pharmacophore), medicinal chemists can systematically modify the molecule to enhance its potency, selectivity, and pharmacokinetic properties. This process, known as structure-activity relationship (SAR) studies, is a critical step in drug discovery. For instance, late-stage functionalization techniques could be employed to diversify the core structure of picolinamides, potentially leading to analogs with improved therapeutic profiles. researchgate.net
Interactive Table: Potential Areas for Analog Optimization
| Structural Moiety | Potential Modifications | Desired Outcome |
|---|---|---|
| 5-Chloro substituent | Varying halogen, introducing other electron-withdrawing or donating groups | Improved target binding, altered metabolic stability |
| Cyclohexyl group | Substitution with other cyclic or acyclic aliphatic/aromatic groups | Enhanced solubility, modified protein binding |
Challenges and Opportunities in Translational Research for this compound
The path from a promising compound to a clinically approved therapeutic is fraught with challenges. For this compound, these hurdles are both scientific and logistical.
Challenges:
Predictive Preclinical Models: A significant challenge in translational research is the availability of preclinical models that accurately predict human responses. nih.gov The lack of robust animal models for certain diseases can hinder the evaluation of efficacy and safety.
Biomarker Discovery: Identifying and validating biomarkers are critical for monitoring therapeutic response and patient stratification. nih.gov The discovery of reliable biomarkers for the activity of this compound would be a major step forward.
Regulatory Hurdles: Navigating the complex regulatory landscape for new chemical entities requires extensive documentation and rigorous adherence to guidelines.
Opportunities:
Unmet Medical Needs: Should this compound or its analogs demonstrate efficacy in areas with significant unmet medical needs, it could accelerate its development pathway.
Collaborative Research: The complexity of modern drug discovery necessitates collaboration. columbia.edunih.gov Public-private partnerships and academic collaborations can leverage diverse expertise and resources to overcome developmental hurdles.
Emerging Therapeutic Avenues and Novel Applications Derived from this compound Research
Initial research into picolinamide (B142947) derivatives has often focused on their potential as antimicrobial or anticancer agents. However, a comprehensive investigation into the biological activities of this compound could unveil novel therapeutic applications. For example, screening the compound against a panel of receptors, enzymes, and ion channels could reveal unexpected activities in areas such as neurodegenerative diseases, inflammatory disorders, or metabolic conditions. The process of late-stage functionalization, which allows for the modification of complex molecules, could be instrumental in exploring these new avenues. researchgate.net
Integration of Artificial Intelligence and Robotics in Future this compound Research
AI in Drug Discovery: AI algorithms can analyze vast datasets to predict the biological activities of novel compounds, identify potential drug targets, and optimize molecular structures for improved efficacy and safety. nih.govnih.gov This can significantly reduce the time and cost associated with the initial stages of drug discovery.
Robotics in Chemical Synthesis and Screening: Robotic platforms can automate the synthesis of chemical libraries, including analogs of this compound, and perform high-throughput screening to assess their biological activities. mit.eduyoutube.com This not only increases efficiency but also enhances the reproducibility of experimental data. youtube.com
Collaborative Research Paradigms and Data Sharing Initiatives for this compound
The traditional model of siloed research is giving way to more collaborative and open paradigms. For a compound like this compound, which is in the early stages of investigation, collaborative efforts are crucial.
Open Data Repositories: Publicly accessible databases that archive chemical and biological data can facilitate the sharing of research findings and prevent the duplication of efforts. columbia.eduacs.org Platforms like PubChem play a vital role in this ecosystem. acs.org
Consortia and Public-Private Partnerships: The formation of research consortia involving academic institutions, pharmaceutical companies, and non-profit organizations can pool resources and expertise to tackle the complex challenges of drug development.
Web-Based Collaboration Tools: Modern web-based platforms can enable seamless collaboration and data sharing among researchers across geographical boundaries, fostering a more dynamic and efficient research environment. columbia.edunih.gov
Ethical Considerations in Pre-clinical Development and Research involving this compound
The preclinical development of any new chemical entity must be guided by stringent ethical principles to ensure the responsible conduct of research. xybion.comsolubilityofthings.comctfassets.net
Justification of Preclinical Studies: All preclinical studies must be scientifically sound and well-designed to maximize the potential for generating meaningful data while minimizing the use of animals. nih.gov
Rigorous Study Design and Reporting: To avoid bias and ensure the reproducibility of findings, preclinical research must adhere to high standards of methodological rigor and transparent reporting. nih.gov
Data Accessibility: There is a growing consensus that the data from preclinical studies, including negative results, should be made accessible to the broader scientific community to inform future research and prevent unnecessary duplication of experiments. nih.gov
Informed Consent in Future Human Trials: While this article does not cover clinical trials, it is important to note that the ethical principles of informed consent, beneficence, and justice are paramount should this compound ever progress to human testing. solubilityofthings.comctfassets.netnih.gov
Q & A
Q. What are the optimal synthetic routes for 5-Chloro-N-cyclohexylpicolinamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of this compound typically involves coupling reactions between picolinic acid derivatives and cyclohexylamine. Key parameters to optimize include:
- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may increase side-product formation.
- Catalysts : Use of coupling agents like HATU or EDCI enhances amide bond formation efficiency .
- Solvent Systems : Polar aprotic solvents (e.g., DMF or DCM) are preferred for solubility and stability.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) yields high-purity products. Monitor via TLC and NMR .
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR Spectroscopy : Compare experimental H and C NMR shifts with computational predictions (e.g., DFT) to confirm regiochemistry and substituent positions.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] at m/z 253.08).
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the pyridine ring) .
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanism of action of this compound in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Perform Michaelis-Menten analysis to determine inhibition type (competitive, non-competitive) and calculate values.
- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes (e.g., kinases or proteases).
- Mutagenesis : Introduce point mutations in enzyme active sites to validate critical residues for binding .
Q. How should researchers address contradictions in biological activity data across different experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer :
- Dose-Response Validation : Ensure consistent dosing across models and account for bioavailability differences (e.g., plasma protein binding in vivo).
- Metabolite Profiling : Identify active metabolites via LC-MS to explain discrepancies.
- Statistical Reconciliation : Apply meta-analysis to aggregate data and identify confounding variables (e.g., cell line heterogeneity) .
Q. What methodologies are effective for studying this compound as a ligand in coordination chemistry?
- Methodological Answer :
- Complexation Studies : Titrate the compound with metal salts (e.g., Cu, Zn) and monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands.
- Stability Constants : Use potentiometric titrations to determine log values for metal-ligand complexes.
- X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry and oxidation states .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups at the 5-position) with bioactivity using partial least squares (PLS) regression.
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 3 for improved solubility).
- Free Energy Perturbation (FEP) : Simulate binding affinity changes upon structural modifications .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
